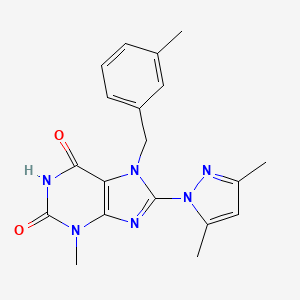
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by the presence of a pyrazole moiety and a purine scaffold. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Key Synthetic Steps:
- Nucleophilic Substitution: Introduction of the 3,5-dimethyl-1H-pyrazole group onto the purine core.
- Cyclization: Formation of the pyrazole ring through cyclization reactions.
- Alkylation: Addition of methyl and benzyl groups to enhance biological activity.
Biological Activity
The biological activity of this compound has been investigated across various studies, showing promising results in several areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Inhibitory effect | |
| Bacillus subtilis | Moderate activity |
Anti-inflammatory Properties
Compounds with pyrazole structures are known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of purine derivatives. The compound has shown cytotoxic effects on various cancer cell lines, indicating its role as a candidate for cancer therapy .
The mechanisms by which this compound exerts its biological effects include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
Receptor Modulation: It can bind to cellular receptors to modulate signaling pathways associated with inflammation and cancer progression.
DNA/RNA Interaction: The ability to intercalate or bind to nucleic acids suggests it may influence gene expression and cellular replication processes.
Case Studies
A study conducted by researchers highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated significant antimicrobial activity alongside anti-inflammatory effects in animal models .
Another investigation focused on its anticancer properties demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-6-5-7-14(8-11)10-24-15-16(23(4)19(27)21-17(15)26)20-18(24)25-13(3)9-12(2)22-25/h5-9H,10H2,1-4H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFAWELGGXEFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














